2-(Benzotriazol-1-ylmethylamino)benzoic acid
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Overview
Description
2-((1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)AMINO)BENZOIC ACID is a chemical compound with the molecular formula C14H12N4O2 and a molecular weight of 268.277 g/mol . This compound is part of a class of chemicals known for their unique structural properties, which include a benzotriazole moiety linked to a benzoic acid derivative. It is often used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)AMINO)BENZOIC ACID typically involves the reaction of benzotriazole with a benzoic acid derivative under specific conditions. One common method involves the use of a coupling reagent to facilitate the formation of the amide bond between the benzotriazole and the benzoic acid . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, and may require the use of a base such as triethylamine to neutralize the reaction mixture.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product as it forms. This method can improve yield and reduce production costs compared to traditional batch synthesis .
Chemical Reactions Analysis
Types of Reactions
2-((1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)AMINO)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives with additional oxygen functionalities, while substitution reactions can produce a variety of benzotriazole-substituted compounds .
Scientific Research Applications
2-((1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)AMINO)BENZOIC ACID has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-((1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)AMINO)BENZOIC ACID exerts its effects involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, making it useful in coordination chemistry and catalysis . Additionally, the compound can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzoic acid
- 4-(1H-Benzotriazol-1-ylmethylamino)benzoic acid
- 2-(2-(1H-1,2,3-Benzotriazol-1-ylacetyl)carbohydrazonoyl)benzoic acid
Uniqueness
2-((1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)AMINO)BENZOIC ACID is unique due to its specific structural arrangement, which combines the benzotriazole moiety with a benzoic acid derivative. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C14H12N4O2 |
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Molecular Weight |
268.27 g/mol |
IUPAC Name |
2-(benzotriazol-1-ylmethylamino)benzoic acid |
InChI |
InChI=1S/C14H12N4O2/c19-14(20)10-5-1-2-6-11(10)15-9-18-13-8-4-3-7-12(13)16-17-18/h1-8,15H,9H2,(H,19,20) |
InChI Key |
CLTCGPIRPXRPTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NCN2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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